3-Bromo-5-fluoro-2-(pentyloxy)aniline
Description
3-Bromo-5-fluoro-2-(pentyloxy)aniline is a halogenated aniline derivative characterized by a bromine atom at position 3, a fluorine atom at position 5, and a pentyloxy (-O-C₅H₁₁) group at position 2 of the benzene ring. Its molecular formula is C₁₁H₁₄BrFNO, with a molecular weight of 275.14 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, F) and a lipophilic pentyloxy chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-pentoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-2-3-4-5-15-11-9(12)6-8(13)7-10(11)14/h6-7H,2-5,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCPSCSMUOYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-(pentyloxy)aniline typically involves multi-step reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile under specific conditions. For example, the reaction of 3-bromo-5-fluoroaniline with pentyloxy halide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-(pentyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-Bromo-5-fluoro-2-(pentyloxy)aniline has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It may be utilized in the creation of novel materials with unique properties.
Biological Studies: The compound can be used to study the effects of specific substituents on biological activity.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-(pentyloxy)aniline involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry and drug development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituents, molecular formulas, and key properties of 3-Bromo-5-fluoro-2-(pentyloxy)aniline with structurally related aniline derivatives:
Physicochemical Properties
- Lipophilicity : The pentyloxy group in the target compound enhances lipid solubility compared to shorter alkoxy chains (e.g., methoxy) or electron-withdrawing groups (e.g., -CF₃). This property is critical for membrane permeability in drug design.
- Electronic Effects : Fluorine and bromine induce electron withdrawal, reducing the electron density of the aromatic ring. This contrasts with -CF₃ (in 4-Bromo-3-(trifluoromethyl)aniline), which exerts stronger inductive effects .
- Melting Points : Compounds with bulky substituents (e.g., imidazopyridine in ) exhibit higher melting points due to crystalline packing. The pentyloxy chain likely lowers the melting point of the target compound compared to analogs with rigid groups.
Biological Activity
3-Bromo-5-fluoro-2-(pentyloxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C12H16BrFNO
- Molecular Weight : 292.17 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that derivatives with similar fluorine and bromine substitutions can enhance antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli | 15 | 8 µg/mL |
| 3-Bromo-4-fluoroaniline | S. aureus | 12 | 10 µg/mL |
| 5-Fluoro-2-methoxyaniline | P. aeruginosa | 14 | 9 µg/mL |
The presence of the pentyloxy group is believed to enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The compound's structure suggests possible interactions with cellular targets involved in cancer proliferation pathways.
Case Study:
In a study examining the cytotoxic effects of various aniline derivatives on human cancer cell lines, it was found that compounds with halogen substitutions had improved IC50 values compared to their non-halogenated counterparts. For example:
- IC50 against HeLa Cells : this compound showed an IC50 of 6 µM, indicating significant cytotoxicity.
This suggests that the introduction of bromine and fluorine atoms may enhance the compound's ability to disrupt cellular processes critical for cancer cell survival.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that similar structures can inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-1 | 12 |
| 4-Bromoaniline | COX-2 | 15 |
| Fluorobenzene | COX-1 | >50 |
The ability to inhibit COX enzymes indicates a potential application in anti-inflammatory therapies.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets through hydrogen bonding and halogen bonding facilitated by its bromine and fluorine substituents. These interactions can modulate enzyme activities or receptor functions, leading to the observed biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
